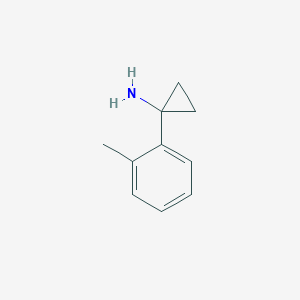

1-(2-Methylphenyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylphenyl)cyclopropanamine, also known as 2-MPCA, is a cyclopropane derivative of phenethylamine . It has a CAS Number of 503417-29-6 and a molecular weight of 147.22 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclopropanamine .

Molecular Structure Analysis

The molecular formula of 1-(2-Methylphenyl)cyclopropanamine is C10H13N . The InChI code for this compound is 1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methylphenyl)cyclopropanamine include a molecular weight of 147.22 and a density of 1.053g/cm^3 . The boiling point is 230.6°C at 760 mmHg, and the flash point is 96.3°C .Wissenschaftliche Forschungsanwendungen

Neurotransmitter Inhibition and Gene Expression

1-(2-Methylphenyl)cyclopropanamine and its analogues exhibit a significant impact on central nervous system (CNS) related conditions by acting as inhibitors for Lysine-specific demethylase-1 (LSD1). LSD1 plays a critical role in the packaging of DNA into nucleosomes, thereby affecting gene expression. The inhibition of LSD1 leads to changes in methylation content of histone 3, which is linked to gene expression alterations. This mechanism is explored for potential therapeutic applications in conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Synthesis and Biological Applications

Compounds similar to 1-(2-Methylphenyl)cyclopropanamine are synthesized and studied for their biological relevance. For instance, trans-2-(Trifluoromethyl)cyclopropanamine was successfully synthesized in large quantities, highlighting the potential for large-scale production and application in various biological contexts (Bezdudny et al., 2011). Additionally, substituted 1-phenyl-2-cyclopropylmethylamines were found to have high affinity for sigma receptors, indicating their potential in neurological and pharmacological research (Prezzavento et al., 2007).

Enzymatic and Chemical Synthesis

The compound has also been a focus in the field of chemo-enzymatic synthesis. For instance, (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for certain pharmaceuticals, was synthesized using enzymes like leucine dehydrogenase, showcasing the potential of enzymatic methods for producing complex organic compounds (Parker et al., 2012).

Ethylene Inhibition in Agriculture

In the agricultural sector, compounds structurally similar to 1-(2-Methylphenyl)cyclopropanamine, like 1-Methylcyclopropene, are used to inhibit ethylene action in fruits and vegetables, extending their storage life and maintaining quality. This showcases the compound's relevance beyond pharmaceuticals, extending to food preservation and agriculture (Blankenship & Dole, 2003).

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPOMQRUQMOUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639857 |

Source

|

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)cyclopropanamine | |

CAS RN |

503417-29-6 |

Source

|

| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)